REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([F:11])[CH:3]=1.[N:12]1([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+]>C1(C)C=CC=CC=1.C([O-])(=O)C.C([O-])(=O)C.[Pd+2]>[F:11][C:4]1[CH:3]=[C:2]([N:15]2[CH2:14][CH2:13][N:12]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:17][CH2:16]2)[CH:7]=[CH:6][C:5]=1[N+:8]([O-:10])=[O:9] |f:3.4.5,7.8.9|
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Name
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|
Quantity
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5 g
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Type
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reactant
|
Smiles
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BrC1=CC(=C(C=C1)[N+](=O)[O-])F
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Name
|
|
Quantity
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4.24 g
|
Type
|
reactant
|
Smiles
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N1(CCNCC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
2.13 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
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Name
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cesium carbonate
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Quantity
|
14.8 g
|
Type
|
reactant
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Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
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120 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0.51 g
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to ambient temperature
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Type
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CONCENTRATION
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Details
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the mixture was concentrated
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Type
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ADDITION
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Details
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the residue was diluted with dichloromethane (300 mL)
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Type
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WASH
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Details
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washed with water
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Type
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WASH
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Details
|
The combined organic phase was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
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Type
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CUSTOM
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Details
|
The residue was purified by flash chromatography on silica gel (200-300 mesh)
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Type
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WASH
|
Details
|
eluting with 3/1 petroleum ether/ethyl acetate
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1[N+](=O)[O-])N1CCN(CC1)C(=O)OC(C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |